molecular formula C20H24N2O3 B14511475 Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate CAS No. 62715-49-5

Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate

Cat. No.: B14511475
CAS No.: 62715-49-5
M. Wt: 340.4 g/mol
InChI Key: WDXPHALKVFLBNN-UHFFFAOYSA-N
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Description

Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is an organic compound with the molecular formula C20H24N2O3. It is a specialty chemical used in various industrial and research applications. The compound features a diazenyl group, which is known for its vibrant color properties, making it useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate typically involves the reaction of 4-propylphenyl diazonium salt with butyl phenyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The diazonium salt is prepared by diazotization of 4-propylaniline using sodium nitrite and hydrochloric acid, followed by coupling with butyl phenyl carbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The carbonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted phenyl carbonates.

Scientific Research Applications

Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: In studies involving enzyme inhibition and protein labeling.

    Industry: Used in the manufacture of dyes, pigments, and coatings due to its color properties.

Mechanism of Action

The mechanism of action of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The carbonate group can also undergo hydrolysis, releasing phenol derivatives that can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Butyl phenyl carbonate
  • 4-Propylphenyl diazenyl derivatives
  • Azo dyes

Uniqueness

Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is unique due to its combination of a diazenyl group and a carbonate ester, providing both vibrant color properties and reactivity towards nucleophiles. This makes it particularly useful in applications requiring both coloration and chemical reactivity.

Properties

CAS No.

62715-49-5

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

butyl [4-[(4-propylphenyl)diazenyl]phenyl] carbonate

InChI

InChI=1S/C20H24N2O3/c1-3-5-15-24-20(23)25-19-13-11-18(12-14-19)22-21-17-9-7-16(6-4-2)8-10-17/h7-14H,3-6,15H2,1-2H3

InChI Key

WDXPHALKVFLBNN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC

Origin of Product

United States

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